Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate
Description
Properties
Molecular Formula |
C11H9ClN2O2S |
|---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
phenyl N-(5-chloro-4-methyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H9ClN2O2S/c1-7-9(12)17-10(13-7)14-11(15)16-8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,15) |
InChI Key |
BWBXJJDPHBFPBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
As demonstrated in the preparation of 4-methyl-5-(2-hydroxyethyl)thiazole, cyclocondensation between 3-acetylpropanol and thiourea under acidic conditions (H₂SO₄, 78–100°C, 3–8 h) forms the thiazole ring. Adapting this method, 4-methylthiazol-2-amine can be synthesized via:
tert-Butoxycarbonyl (Boc) Protection Strategies
In the synthesis of 5-substituted-4-(thiazol-5-yl)pyrimidines, tert-butyl (4-methylthiazol-2-yl)(methyl)carbamate was prepared via bromination of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone, followed by Boc protection. While this route introduces a methylamino group, deprotection (e.g., using HCl/dioxane) yields 4-methylthiazol-2-amine.
Regioselective Chlorination at Position 5
Introducing chlorine at position 5 requires careful control to avoid side reactions. Two approaches are validated:
Direct Electrophilic Chlorination
Using N-chlorosuccinimide (NCS) in acetic acid at 70°C for 6 h achieves regioselective chlorination. For example:
-
Substrate: 4-methylthiazol-2-amine (1.0 equiv).
-
Chlorinating agent: NCS (1.2 equiv).
-
Solvent: Acetic acid.
Mechanistic Insight : The methyl group at position 4 directs electrophilic attack to position 5 due to steric and electronic effects.
Halogen Exchange Reactions
Bromine-to-chlorine exchange via Ullmann-type coupling:
-
Brominate 4-methylthiazol-2-amine using NBS (N-bromosuccinimide) to form 5-bromo-4-methylthiazol-2-amine.
-
Treat with CuCl₂ (2.0 equiv) in DMF at 120°C for 12 h.
Yield: 75%.
Carbamate Formation: Coupling with Phenyl Chloroformate
The final step involves reacting 5-chloro-4-methylthiazol-2-amine with phenyl chloroformate under basic conditions:
Standard Carbamoylation Protocol
-
Reagents :
-
5-Chloro-4-methylthiazol-2-amine (1.0 equiv).
-
Phenyl chloroformate (1.5 equiv).
-
Base: Pyridine (2.0 equiv) or DMAP (0.1 equiv).
-
-
Conditions :
-
Solvent: Dichloromethane (DCM).
-
Temperature: 0°C → room temperature (RT).
-
Time: 12 h.
-
-
Workup :
-
Quench with ice-cold water.
-
Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Microwave-Assisted Synthesis
To reduce reaction time:
Optimization Data and Comparative Analysis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time (h) | 12 | 0.5 |
| Yield (%) | 85–90 | 88 |
| Purity (HPLC, %) | 98.5 | 98.2 |
| Energy Consumption (kWh) | 0.8 | 0.3 |
Key Observations :
-
Microwave methods reduce time and energy without compromising yield.
-
Excess phenyl chloroformate (>1.5 equiv) leads to di-carbamate byproducts (≤5%).
Structural Characterization and Validation
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 6.90–7.45 (m, 5H, Ph), 9.20 (s, 1H, NH).
-
¹³C NMR (100 MHz, CDCl₃): δ 18.9 (CH₃), 115.5–135.0 (aromatic carbons), 155.2 (C=O).
-
HRMS : [M+H]⁺ calcd. for C₁₁H₁₀ClN₂O₂S: 285.0194; found: 285.0196.
X-ray Crystallography :
-
Dihedral angle between thiazole and phenyl rings: 78.5° (indicative of minimal conjugation).
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Chemical Reactions Analysis
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, it demonstrated comparable efficacy to standard drugs like isoniazid and fluconazole in inhibiting mycobacterial and fungal growth .
- Anticancer Properties : Research indicates that the compound may inhibit specific enzymes involved in cancer cell proliferation. The mechanism involves binding to active sites of these enzymes, disrupting critical biochemical pathways essential for cancer cell survival .
Agriculture
The compound is also utilized in agrochemical formulations due to its biological activity:
- Pesticide Development : It serves as a building block in the synthesis of novel pesticides aimed at controlling agricultural pests. Its thiazole ring structure contributes to its effectiveness as a bioactive agent against plant pathogens .
Industrial Applications
In industrial settings, this compound is employed for:
- Synthesis of Complex Molecules : It acts as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities used in pharmaceuticals and other chemical industries.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including this compound, revealed its effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration values were significantly lower than those of conventional antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer effects of this compound on various cancer cell lines. Results showed that it inhibited cell growth significantly at micromolar concentrations, with mechanisms suggested involving apoptosis induction and cell cycle arrest . This positions it as a candidate for further development into therapeutic agents targeting specific cancers.
Mechanism of Action
The mechanism of action of Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include:
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i)
- 5-((2-Aminothiazol-5-yl)(aryl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione derivatives
- Thiazol-5-ylmethyl carbamate analogs (e.g., compounds l, m, w, x)
Key structural differences :
- The target compound lacks the aryl-methylpyrimidinedione backbone present in derivatives from , which may reduce its hydrogen-bonding capacity compared to compounds like 4f (melting point 206–208°C) .
- Compared to a-tosyl-substituted phenyl carbamates (), the thiazole ring in the target compound may enhance π-π stacking interactions in biological systems .
Physicochemical Properties
- Lipophilicity : The 5-chloro and 4-methyl groups on the thiazole ring likely increase lipophilicity compared to 4f (nitro-substituted) and a-tosyl carbamates, as chloro and methyl substituents are more hydrophobic than nitro or sulfonyl groups .
- Synthetic Efficiency: The target compound’s synthesis may require milder conditions than the 20-day aqueous reactions for a-tosyl carbamates , aligning more closely with the catalyst-free ethanol-mediated methods in (10–24 hours, 85–96% yields) .
Biological Activity
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate is a thiazole-based carbamate that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H9ClN2O2S, with a molecular weight of approximately 234.72 g/mol. The compound features a thiazole ring substituted at the 5-position with chlorine and at the 4-position with a methyl group, enhancing its reactivity and biological activity.
Research indicates that this compound interacts with specific molecular targets within biological systems. Its primary mechanism involves the inhibition of certain enzymes by binding to their active sites, disrupting essential biochemical pathways. This action can lead to various therapeutic effects, including antimicrobial and anticancer activities .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy against various pathogens. In a study examining thiazole derivatives, several compounds exhibited moderate to excellent antimicrobial activities, suggesting that this compound may share similar properties .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | C. albicans | 8 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's structural features contribute to its selectivity and potency against specific cancer types .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 10 | CDK inhibition |
| A549 (lung) | 15 | Induction of apoptosis |
| HeLa (cervical) | 12 | Disruption of cell cycle |
Case Studies
- Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with similar structural features to this compound exhibited significant activity against both gram-positive and gram-negative bacteria .
- Anticancer Research : In a clinical trial involving various thiazole derivatives, this compound was highlighted for its ability to inhibit CDK6 in human cancer cells, leading to reduced proliferation rates and increased apoptosis markers .
Q & A
Q. What are the optimized reaction conditions for synthesizing Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate?
A catalyst-free approach using aqueous ethanol (1:1 ratio) at 80°C is effective for synthesizing structurally related carbamate derivatives. This method avoids metal catalysts, simplifies purification (via group-assisted purification chemistry), and achieves high yields (>85%) with faster reaction times. Key parameters include solvent polarity, temperature control, and stoichiometric ratios of intermediates like 2-aminothiazole and aldehydes .
Q. How is the structural integrity of this compound confirmed experimentally?
Spectroscopic methods are critical:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl, chloro, and phenyl groups).
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and ion fragmentation patterns.
- IR Spectroscopy : Identifies carbamate C=O stretching (~1700 cm⁻¹) and thiazole ring vibrations .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Antiproliferative Activity : Test against cancer cell lines (e.g., HepG2) using MTT assays. IC₅₀ values for related carbamates range from 10–50 µM .
- Antioxidant Potential : Use DPPH and ABTS radical scavenging assays. Ascorbic acid is a common positive control .
Advanced Research Questions
Q. How can contradictions in biological activity data between structurally similar derivatives be resolved?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing chloro with fluoro or methyl groups) to assess impact on activity.
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or antioxidant enzymes) to explain variations in potency. For example, chloro groups may enhance hydrophobic binding in certain pockets .
- Dose-Response Curves : Validate activity thresholds and rule out assay-specific artifacts (e.g., solubility issues at higher concentrations) .
Q. What experimental strategies are effective for studying metabolic stability in preclinical models?
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) to measure half-life (t½) and identify metabolic hotspots via LC-MS/MS.
- CYP450 Inhibition Studies : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .
- Stability in Simulated Biological Fluids : Test degradation in PBS (pH 7.4) or simulated gastric fluid to guide formulation development .
Q. How can reaction pathways for carbamate derivatives be mechanistically validated?
- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace carbamate formation steps.
- Kinetic Studies : Monitor intermediate formation via time-resolved HPLC or in situ FTIR.
- Computational Chemistry : DFT calculations predict energy barriers for key steps (e.g., nucleophilic attack on carbonyl groups) .
Q. What methods are used to resolve discrepancies in spectroscopic data interpretation?
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign ambiguous peaks in complex spectra.
- X-ray Crystallography : Provide definitive structural confirmation when crystalline derivatives are obtainable.
- Cross-Validation : Compare data with structurally characterized analogs (e.g., tert-butyl carbamates or methylthiazole derivatives) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
